Pan-KRAS Inhibitory Scope: Broader KRAS Mutant Coverage vs. Mutation-Specific Inhibitors
Pan-KRAS-IN-3, as a member of the tetrahydropyridopyrimidine pan-KRAS inhibitor class, targets KRAS wild-type and at least eight oncogenic mutants (G12A, G12C, G12D, G12R, G12S, G12V, G13D, Q61H) [1]. In contrast, mutation-specific inhibitors like sotorasib (AMG510) and adagrasib (MRTX849) are limited to the KRAS G12C mutant, while MRTX1133 targets only KRAS G12D [2].
| Evidence Dimension | KRAS mutant coverage |
|---|---|
| Target Compound Data | Targets KRAS WT, G12A, G12C, G12D, G12R, G12S, G12V, G13D, Q61H |
| Comparator Or Baseline | Sotorasib (AMG510): G12C only; MRTX1133: G12D only |
| Quantified Difference | 8+ mutants vs. 1 mutant |
| Conditions | Based on patent claims and class pharmacology |
Why This Matters
Broader mutant coverage reduces the risk of experimental failure due to unanticipated KRAS variants in heterogeneous tumor models or co-culture systems.
- [1] Mirati Therapeutics, Inc. Tetrahydropyridopyrimidine pan-KRas inhibitors. US Patent US20220194961A1, 2022. View Source
- [2] Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. Bentham Science, 2025. View Source
